Lys-kallidin

Description

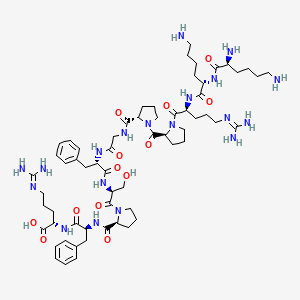

Lys-kallidin (CAS 342-10-9), also known as Lys-bradykinin, is a bioactive peptide belonging to the kinin family. Structurally, it is a decapeptide (H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH) derived from kininogen precursors via enzymatic cleavage by kallikreins . It shares significant homology with bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), differing by the addition of an N-terminal lysine residue. This compound acts as a potent vasodilator and inflammatory mediator, primarily through binding to bradykinin B2 receptors (B2R) and, to a lesser extent, B1 receptors (B1R) . Its biological roles include regulating blood pressure, vascular permeability, and pain signaling, with implications in sepsis, hypertension, and chronic inflammation.

Properties

Molecular Formula |

C62H97N19O13 |

|---|---|

Molecular Weight |

1316.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C62H97N19O13/c63-27-9-7-20-40(65)51(84)74-41(21-8-10-28-64)52(85)75-42(22-11-29-70-61(66)67)57(90)81-33-15-26-49(81)59(92)80-32-13-24-47(80)55(88)72-36-50(83)73-44(34-38-16-3-1-4-17-38)53(86)78-46(37-82)58(91)79-31-14-25-48(79)56(89)77-45(35-39-18-5-2-6-19-39)54(87)76-43(60(93)94)23-12-30-71-62(68)69/h1-6,16-19,40-49,82H,7-15,20-37,63-65H2,(H,72,88)(H,73,83)(H,74,84)(H,75,85)(H,76,87)(H,77,89)(H,78,86)(H,93,94)(H4,66,67,70)(H4,68,69,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |

InChI Key |

PLJGSWAPCHRWMD-CUZNLEPHSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Amino Acid Assembly

Solid-phase peptide synthesis (SPPS) remains the gold standard for producing this compound with high purity. The process begins with anchoring the C-terminal amino acid (phenylalanine) to a resin, typically Wang or Rink amide resin, via a acid-labile linker. Sequential coupling of Fmoc-protected amino acids follows, with lysine introduced at the N-terminal position to form the [Lys⁰]bradykinin structure. Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used in the presence of DIEA (N,N-diisopropylethylamine) to activate carboxyl groups.

A critical challenge is preventing racemization during lysine incorporation. Studies recommend pre-activating Fmoc-Lys(Boc)-OH with Oxyma Pure and DIC (N,N'-diisopropylcarbodiimide) at 0°C to minimize epimerization. The epsilon-amino group of lysine is protected with a tert-butoxycarbonyl (Boc) group, which is selectively removed post-synthesis for biotinylation or other modifications.

Biotinylation and Spacer Integration

For applications requiring tracking or affinity purification, biotin is conjugated to the epsilon-amino group of lysine via a 6-aminohexanoic acid (Ahx) spacer. After deprotecting the Boc group, biotin is coupled using HATU/DIEA in DMF, ensuring a stable amide bond. The spacer enhances flexibility, reducing steric hindrance during receptor binding.

Cleavage and Deprotection

Peptide-resin cleavage employs a trifluoroacetic acid (TFA) cocktail containing water (2.5%), triisopropylsilane (2.5%), and ethanedithiol (1%) to remove side-chain protecting groups. Agitation for 3–4 hours at room temperature yields the crude peptide, which is precipitated in cold diethyl ether and lyophilized.

Enzymatic Generation from Kininogens

Kallikrein-Mediated Cleavage

In biological systems, this compound is generated via the enzymatic cleavage of high-molecular-weight kininogen (HMWK) by tissue kallikrein. This serine protease selectively hydrolyzes HMWK at two sites: after lysine and arginine residues, releasing kallidin (Lys-BK). The reaction occurs at pH 7.4–8.0 and 37°C, requiring zinc ions as cofactors.

Kinetic Parameters and Yield Optimization

Enzymatic production offers advantages in studying native post-translational modifications. However, yields are substrate-dependent, with typical kallidin concentrations reaching 10–50 nM in plasma. Purification involves affinity chromatography using immobilized anti-bradykinin antibodies or heparin columns, achieving >90% purity.

Chromatographic Purification and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude this compound is purified using a C18 column with a gradient of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B). A linear gradient from 20% to 50% solvent B over 30 minutes resolves the target peptide at ~22 minutes (Figure 1). Fractions are analyzed by MALDI-TOF mass spectrometry, confirming the molecular weight of 1,528 Da.

Table 1: RP-HPLC Parameters for this compound Purification

| Column | Gradient | Flow Rate | Retention Time | Purity |

|---|---|---|---|---|

| C18 (250x4.6 mm) | 20–50% B | 1 mL/min | 22 min | ≥95% |

Functional Validation

Biological activity is assessed via guinea pig ileum contraction assays and receptor binding studies. This compound exhibits an EC₅₀ of 29 nM in smooth muscle contraction, compared to 129 nM for its biotinylated analog. Competitive binding assays using [³H]-bradykinin show an IC₅₀ of 3.2 nM for this compound, underscoring its high affinity for B2 receptors.

Challenges in Industrial-Scale Production

Racemization During SPPS

The N-terminal lysine is prone to racemization during repeated piperidine deprotection. Substituting Fmoc-Lys(Dde)-OH for Fmoc-Lys(Boc)-OH reduces this risk, as the Dde group is removed with hydrazine post-synthesis.

Cost and Time Efficiency

SPPS requires 3–5 days for a 10-mer peptide, with material costs exceeding $500/g. Enzymatic methods, while slower (7–10 days), reduce costs to $100–200/g but yield lower quantities.

Table 2: Comparison of this compound Preparation Methods

| Method | Yield (mg) | Purity (%) | Time (Days) | Cost ($/g) |

|---|---|---|---|---|

| SPPS | 50–100 | ≥95 | 3–5 | 500–700 |

| Enzymatic | 10–20 | ≥90 | 7–10 | 100–200 |

Applications in Biomedical Research

Chemical Reactions Analysis

Lys-kallidin undergoes various chemical reactions, including:

Proteolysis: This compound can be cleaved by aminopeptidase to form bradykinin.

Oxidation: The methionine residue in this compound can be oxidized, affecting its activity.

Common reagents used in these reactions include aminopeptidase enzymes and oxidizing agents . The major products formed from these reactions are bradykinin and various substituted peptides .

Scientific Research Applications

Cardiovascular Health

Lys-kallidin has been implicated in cardiovascular health due to its vasodilatory effects. It enhances the release of nitric oxide and prostaglandins, which are essential for maintaining vascular homeostasis. Research indicates that targeting the kallikrein-kinin system may offer new therapeutic strategies for managing hypertension and heart failure .

Pain Management

This compound plays a role in nociceptive transmission and inflammatory responses. Studies have shown that it can induce hyperalgesia (increased sensitivity to pain) through its action on B2 receptors. This has led to investigations into its potential as a target for pain relief therapies, particularly in chronic pain conditions such as arthritis and neuropathic pain .

Respiratory Disorders

The activation of the kallikrein-kinin system is associated with respiratory conditions like asthma and allergic responses. This compound can enhance bronchoconstriction and mucus secretion, suggesting that modulation of this pathway could be beneficial in treating respiratory diseases .

Cancer Research

Recent studies have explored the role of this compound in cancer biology. It has been shown to influence tumor growth and metastasis through its effects on angiogenesis and immune modulation. Investigating its mechanisms could lead to novel cancer therapies targeting the kinin system .

Mass Spectrometry Techniques

Advanced mass spectrometric methods have been developed to quantify this compound and other kinins in biological samples. These techniques enable researchers to study alterations in kinin levels in various disease states, including COVID-19 and lung cancer, providing insights into their pathophysiological roles .

Biomarker Development

This compound's involvement in inflammatory processes makes it a potential biomarker for diseases characterized by dysregulated kinin activity. Its measurement could aid in diagnosing conditions like hereditary angioedema or assessing therapeutic efficacy in clinical settings .

Case Studies

Mechanism of Action

Lys-kallidin exerts its effects by binding to bradykinin receptors, primarily the bradykinin B2 receptor . This binding activates a signaling cascade involving phospholipases, protein kinase C, and secondary messengers such as inositol-1,4,5-trisphosphate and diacylglycerol . These messengers modulate the production of nitric oxide and prostaglandins, leading to various physiological effects such as vasodilation, increased vascular permeability, and pain sensation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg)

- Structural Differences :

Lys-kallidin contains an additional lysine residue at the N-terminus compared to bradykinin. - Functional Implications: Receptor Affinity: this compound exhibits ~2-fold higher binding affinity for B2R than bradykinin due to enhanced electrostatic interactions from the lysine residue . Metabolic Stability: The lysine extension reduces susceptibility to aminopeptidase degradation, prolonging its half-life in plasma (3–5 minutes vs. bradykinin’s 30 seconds) . Pharmacological Effects: this compound induces stronger vasodilation in renal arteries but comparable effects in pulmonary vessels .

[Des-Arg⁹]-Kallidin (H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-OH)

- Structural Differences :

Lacks the C-terminal arginine residue of this compound. - Functional Implications :

Comparison with Functionally Similar Compounds

Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂)

- Functional Overlap :

Both peptides induce neurogenic inflammation and pain sensitization via G protein-coupled receptors (GPCRs). - Key Differences :

Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe)

- Functional Contrast :

Angiotensin II is a vasoconstrictor counteracting this compound’s vasodilatory effects. - Therapeutic Relevance :

Competitive inhibition between these peptides influences blood pressure homeostasis, with this compound antagonists explored for hypertension management .

Data Tables

Table 1. Structural and Functional Comparison of this compound and Analogues

| Compound | Molecular Weight (Da) | Receptor Affinity (nM) | Half-Life (Minutes) | Key Biological Role |

|---|---|---|---|---|

| This compound | 1,210.4 | B2R: 0.8; B1R: 120 | 3–5 | Acute inflammation, vasodilation |

| Bradykinin | 1,060.2 | B2R: 1.5; B1R: 200 | 0.5 | Vascular permeability |

| [Des-Arg⁹]-Kallidin | 1,083.3 | B1R: 15; B2R: >500 | 8–10 | Chronic inflammation |

Table 2. Enzymatic Degradation Rates by Peptidases

| Compound | Aminopeptidase M (%) | Carboxypeptidase N (%) | ACE (%) |

|---|---|---|---|

| This compound | 20 ± 3 | 45 ± 5 | 60 ± 4 |

| Bradykinin | 85 ± 7 | 70 ± 6 | 90 ± 5 |

Research Findings and Controversies

- Contradictory Evidence : Some studies report this compound as a weak B1R agonist, while others classify it as B1R-antagonistic under specific pH conditions .

Q & A

Q. What experimental approaches are critical for characterizing the structure-activity relationship (SAR) of Lys-kallidin in vitro?

To establish SAR, researchers should employ a combination of spectroscopic and functional assays. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy can elucidate conformational changes, while mass spectrometry confirms molecular integrity. Functional assays (e.g., receptor-binding studies using radiolabeled ligands or surface plasmon resonance) should quantify affinity and selectivity. Statistical validation (e.g., dose-response curves analyzed via nonlinear regression) ensures robustness .

Q. How can researchers ensure reproducibility in synthesizing this compound analogs?

Reproducibility requires meticulous documentation of synthetic protocols, including reaction conditions (temperature, solvent purity, catalysts), purification methods (HPLC gradients, column specifications), and analytical validation (≥95% purity via HPLC/LC-MS). Supplementary materials should provide step-by-step workflows, raw spectral data, and batch-to-batch variability reports. Peer validation through independent replication labs is recommended .

Q. What are the minimum characterization criteria for novel this compound derivatives in peer-reviewed journals?

Journals typically mandate: (1) High-resolution mass spectrometry (HRMS) or elemental analysis for molecular confirmation, (2) ¹H/¹³C NMR spectra with peak assignments, (3) purity assessment via HPLC/UV-Vis, (4) biological activity data (e.g., IC₅₀ values), and (5) spectral comparisons to known standards. For hybrid peptides, circular dichroism or X-ray crystallography may be required to confirm secondary structure .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., plasma protein binding, metabolic stability) or model system limitations. To address this:

- Conduct ex vivo stability assays (e.g., plasma/serum half-life measurements).

- Use genetically modified animal models to isolate receptor-specific effects.

- Perform meta-analyses of existing datasets to identify confounding variables (e.g., dosing regimens, species differences). Transparent reporting of negative results is critical to avoid publication bias .

Q. How can researchers optimize experimental designs to assess this compound’s interaction with multiple receptor subtypes?

Competitive binding assays with subtype-selective antagonists (e.g., B1 vs. B2 bradykinin receptors) are essential. Employ orthogonal methods:

- Computational docking : Predict binding modes using homology models (e.g., Rosetta, AutoDock).

- Functional selectivity assays : Measure cAMP/IP3 accumulation across receptor subtypes.

- Cross-validation : Combine radioligand displacement with calcium flux assays. Statistical power analysis should determine sample sizes to mitigate false positives .

Q. What methodologies validate the biological relevance of this compound’s proposed signaling pathways?

A phased approach is recommended:

- Phase 1 : Knockdown/knockout models (CRISPR/Cas9) to confirm target dependency.

- Phase 2 : Pathway-specific inhibitors (e.g., MAPK/NF-κB inhibitors) to block downstream effects.

- Phase 3 : Proteomic profiling (e.g., phospho-antibody microarrays) to map signaling cascades. Data must be contextualized with pathway enrichment analysis tools (e.g., DAVID, STRING) .

Methodological Guidance for Contradictory Data Analysis

Q. How should researchers address conflicting reports on this compound’s role in inflammatory pathways?

- Systematic review : Use PRISMA guidelines to aggregate and grade evidence quality.

- Re-analysis of raw data : Apply uniform statistical thresholds (e.g., p < 0.01 with FDR correction).

- Experimental triangulation : Compare results across independent methods (e.g., ELISA, Western blot, multiplex cytokine assays). Contradictions may reflect contextual factors (e.g., cell type-specific responses), necessitating stratified analysis .

Ethical and Reporting Standards

Q. What ethical considerations apply to in vivo studies of this compound’s hemodynamic effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.